molecular formula C11H10Cl3NO2 B4653082 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one

3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B4653082
M. Wt: 294.6 g/mol
InChI Key: TVWWJFRBOCDRAW-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the 1990s and has since been widely used in scientific research for its ability to selectively inhibit EGFR activity.

Mechanism of Action

3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating its downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can inhibit the growth of various cancer cell lines that overexpress EGFR, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. However, its use in in vivo studies is limited by its poor solubility and bioavailability, which can lead to inconsistent results.

Future Directions

There are several future directions for the use of 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one in scientific research. One area of focus is the development of new therapeutic agents targeting EGFR that are more effective and have fewer side effects than current EGFR inhibitors. Another area of research is the investigation of the role of EGFR in other cellular processes, such as immune function and wound healing. Finally, 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can be used as a tool to study the mechanisms of action of other tyrosine kinase inhibitors and to identify new targets for cancer therapy.

Scientific Research Applications

3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one has been extensively used in scientific research to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. It has also been used to investigate the mechanisms of action of other EGFR inhibitors and to develop new therapeutic agents targeting EGFR.

properties

IUPAC Name

(Z)-3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO2/c1-17-8-4-2-7(3-5-8)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWWJFRBOCDRAW-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C(/C(Cl)(Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)but-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 2
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 3
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 4
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 5
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 6
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one

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